3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide is a complex organic compound classified within the thienopyrimidine family. Thienopyrimidines are known for their diverse biological activities and potential therapeutic applications. The compound features a thienopyrimidine core, which is a fused heterocyclic system, and a benzamide moiety connected through a pentyloxy chain. This structure contributes to its unique properties and potential applications in various scientific fields, including medicinal chemistry and material science.
The compound can be sourced from chemical suppliers specializing in organic compounds, and it is often used in research settings to explore its biological activities and potential therapeutic uses. Its chemical structure can be represented by the International Chemical Identifier (InChI) key, which helps in identifying the compound unambiguously.
3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide is classified as:
The synthesis of 3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide typically involves several key steps:
The synthetic routes can be optimized for yield and purity by utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization. These methods ensure that the final product meets the required specifications for research applications.
The molecular structure of 3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide can be depicted as follows:
The compound's structure comprises:
3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives with improved properties for specific applications.
The mechanism of action for 3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide involves its interaction with specific molecular targets within biological systems. It may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For instance:
This mechanism underlies its potential applications in treating various diseases, including cancer and infectious diseases.
Relevant data regarding melting point, boiling point, density, and other physical properties are essential for practical applications but may vary based on purity and preparation methods .
3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide has several significant scientific uses:
The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structural motif in medicinal chemistry due to its bioisosteric resemblance to purine nucleobases, enabling targeted interactions with ATP-binding sites of kinases and other enzymatic targets. This heterocyclic system serves as a versatile pharmacophore with demonstrated efficacy across anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) therapeutic domains [1] . The structural evolution of this scaffold has progressed through systematic synthetic innovations, enabling precise functionalization at key positions (C-2, C-4, C-6, and C-7) to optimize pharmacological profiles.
Table 1: Evolution of Thieno[2,3-d]pyrimidine Scaffolds in Drug Discovery
Structural Generation | Key Modifications | Pharmacological Advancements | Synthetic Strategies |
---|---|---|---|
First Generation (Unsubstituted) | Minimal substitution at C-4 or C-6 | Moderate kinase affinity; Limited cellular penetration | Gould-Jacobs cyclocondensation [1] |
Second Generation (Monosubstituted) | Aryl/alkyl groups at C-4; Amino groups at C-2 | Improved target selectivity (e.g., DHFR inhibition); Enhanced solubility profiles | Pd-catalyzed cross-coupling; Chlorine displacement [9] |
Third Generation (Annelated/Diversely Substituted) | Fused ring systems at C-5-C-6; Alkoxy/aryloxy at C-4; Complex amides at C-2 | Enhanced potency (nM range for kinases); Optimized pharmacokinetics; Reduced off-target effects | Multi-component reactions; Microwave-assisted synthesis [1] |
Critical to its drug discovery utility is the scaffold's hydrogen-bonding capacity. The nitrogen atoms at N-1 and N-3 can act as hydrogen bond acceptors, mimicking the adenine motif in kinase interactions, while substitutions at C-2 and C-4 allow for steric and electronic tuning . For instance, 4-anilino derivatives demonstrate potent tyrosine kinase inhibition by forming critical hydrogen bonds with hinge region residues (e.g., Met1160 in c-Met kinase), as confirmed through X-ray co-crystallography studies [3]. The introduction of electron-withdrawing groups (e.g., Cl, F) at the C-6 position significantly enhances electrophilic character, improving DNA intercalation capacity in anticancer applications [1]. Recent synthetic advances, such as microwave-assisted cyclizations and one-pot multicomponent reactions, have enabled efficient access to complex derivatives like 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-ones, expanding the scaffold's three-dimensional diversity [1] [9].
Benzamide derivatives constitute a structurally diverse class of kinase inhibitors characterized by a carboxamide bridge that confers conformational flexibility and directional hydrogen-bonding capabilities. This moiety serves as a critical pharmacophoric element for anchoring inhibitors to kinase hinge regions through bifunctional hydrogen bonding with key amino acid residues (e.g., Asp1222 and Lys1110 in c-Met kinase) [3] [8]. The planar benzoyl group facilitates π-π stacking interactions within hydrophobic pockets adjacent to the ATP-binding site, while substituents on the benzene ring modulate electron distribution, lipophilicity, and steric complementarity.
Table 2: Benzamide Derivatives in Kinase Inhibition
Kinase Target | Benzamide Structure | Key Interactions | Biological Outcome |
---|---|---|---|
c-Met Kinase | 4-(Pyrrolo[2,3-d]pyrimidin-4-yloxy)benzamide | Dual H-bonds with Met1160; π-stacking with Phe1200 | IC₅₀ = 0.612 μM (compound 35) [3] |
ALK/ROS1 | 4-(2,4-Dichlorophenoxy)benzamide | H-bond with hinge region Glu1197; Hydrophobic contact with Leu1198 | Tumor regression in NSCLC models |
EGFR | 3-Chloro-4-((3-fluorobenzyl)oxy)benzamide | Covalent binding to Cys797; H-bond with Met793 | Activity against T790M resistance mutants |
VEGFR-2 | 4-(4-Methylpiperazin-1-yl)benzamide | Salt bridge with Glu885; H-bond with Cys919 | Anti-angiogenic effects in xenografts |
Structure-activity relationship (SAR) studies reveal that meta- and para-substitutions on the benzamide ring profoundly influence kinase selectivity and potency. Electron-withdrawing substituents (e.g., fluorine at the para-position) enhance dipole-dipole interactions within the ribose pocket, while extended meta-alkoxy groups (e.g., pentyloxy) project into hydrophobic accessory regions, improving affinity [3] [4]. This is exemplified by compound 35 (4-(7H-pyrrolo[2,3-d]pyrimidin-4-yloxy)-3-fluorobenzamide), which exhibits superior c-Met inhibition (IC₅₀ = 0.612 μM) compared to its unsubstituted analog (IC₅₀ = 5.8 μM), attributed to fluorine-induced polarization of the benzamide carbonyl and optimized hydrophobic filling [3]. The carboxamide linker's conformational restraint via intramolecular hydrogen bonding further preorganizes the molecule for target engagement, reducing the entropic penalty upon binding. In hybrid architectures, the benzamide moiety serves as a versatile connector between the thienopyrimidine "head" group and hydrophobic "tail" elements, enabling optimal spatial orientation for simultaneous interaction with multiple kinase subdomains.
The strategic incorporation of the pentyloxy (C₅H₁₁O-) substituent at the meta-position of the benzamide ring represents a sophisticated approach to balancing lipophilicity, target occupancy, and metabolic stability in kinase-focused hybrids. Pentyloxy's five-carbon chain provides an optimal length for accessing deep hydrophobic regions within kinase domains without exceeding the steric tolerance of accessory pockets, as demonstrated in crystallographic studies of c-Met and VEGFR2 inhibitors [4] [6]. This alkoxy group functions as a conformational modulator, influencing the dihedral angle between the benzamide and thienopyrimidine planes to promote optimal hinge region engagement while simultaneously enhancing membrane permeability through calculated logP (cLogP) adjustments.
SAR analyses across alkoxy series reveal a nonlinear relationship between chain length and bioactivity. While shorter chains (methoxy, ethoxy) improve aqueous solubility, they exhibit reduced kinase affinity due to insufficient hydrophobic interactions. Conversely, longer chains (hexyloxy, heptyloxy) enhance potency but compromise metabolic stability through increased cytochrome P450-mediated ω-oxidation [4]. The pentyloxy group strikes an optimal balance, providing:
Table 3: Alkoxy Chain Length Effects on Kinase Inhibitor Properties
Alkoxy Chain | cLogP | c-Met IC₅₀ (μM) | Passive Permeability (PAMPA, ×10⁻⁶ cm/s) | Microsomal Stability (t₁/₂, min) |
---|---|---|---|---|
Methoxy | 1.8 | >10 | 12.3 ± 0.9 | >30 |
Ethoxy | 2.1 | 7.5 ± 0.6 | 15.1 ± 1.2 | 28.4 ± 2.1 |
Propoxy | 2.7 | 4.2 ± 0.3 | 18.7 ± 1.5 | 25.3 ± 1.8 |
Butoxy | 3.2 | 2.8 ± 0.2 | 21.4 ± 1.7 | 21.5 ± 1.6 |
Pentyloxy | 3.8 | 1.3 ± 0.1 | 24.9 ± 2.0 | 18.2 ± 1.4 |
Hexyloxy | 4.3 | 0.9 ± 0.1 | 26.5 ± 2.1 | 12.7 ± 1.0 |
Heptyloxy | 4.9 | 0.7 ± 0.1 | 27.3 ± 2.2 | 8.5 ± 0.7 |
In the specific context of 3-(Pentyloxy)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide, the pentyloxy group synergizes with the hydrogen-bond accepting thienopyrimidine N-1/N-3 atoms and the benzamide carbonyl. This configuration creates a three-point target engagement strategy: 1) thienopyrimidine binding to the hinge region, 2) benzamide carbonyl hydrogen bonding to the catalytic lysine, and 3) pentyloxy occupation of an adjacent hydrophobic pocket. This multi-modal interaction underpins the hybrid's enhanced kinase selectivity profile compared to simpler analogs, positioning it as a promising scaffold for further optimization in oncology-focused drug discovery [2] [3] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3